2-Naphthyl 4-nitrobenzoate 2-Naphthyl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 52798-57-9
VCID: VC7978537
InChI: InChI=1S/C17H11NO4/c19-17(13-5-8-15(9-6-13)18(20)21)22-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H
SMILES: C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol

2-Naphthyl 4-nitrobenzoate

CAS No.: 52798-57-9

Cat. No.: VC7978537

Molecular Formula: C17H11NO4

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthyl 4-nitrobenzoate - 52798-57-9

Specification

CAS No. 52798-57-9
Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
IUPAC Name naphthalen-2-yl 4-nitrobenzoate
Standard InChI InChI=1S/C17H11NO4/c19-17(13-5-8-15(9-6-13)18(20)21)22-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H
Standard InChI Key NVUDBHZHBVZTNS-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 2-naphthyl group esterified to 4-nitrobenzoic acid. The nitro group at the para position of the benzene ring induces significant electronic effects, while the naphthalene system contributes steric bulk and π-π stacking capabilities . Key structural parameters include:

  • Molecular Formula: C₁₇H₁₁NO₄

  • SMILES: C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=C(C=C3)N+[O-]

  • InChI Key: NVUDBHZHBVZTNS-UHFFFAOYSA-N

The planar arrangement of the nitro and ester groups facilitates intramolecular charge transfer, influencing reactivity in electrophilic substitutions .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous nitrobenzoate esters reveal monoclinic crystal systems with P2₁/c space groups, though specific data for 2-naphthyl 4-nitrobenzoate remain unpublished . Predicted collision cross-section (CCS) values for adducts, determined via ion mobility spectrometry, are tabulated below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺294.07610162.9
[M+Na]⁺316.05804179.1
[M-H]⁻292.06154169.3

These values aid in mass spectrometric identification and conformational analysis .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The esterification of 2-naphthol with 4-nitrobenzoyl chloride under acidic or zeolitic catalysis represents the primary route . A modified procedure involves:

  • Reagents: 2-naphthol (1.0 equiv), 4-nitrobenzoyl chloride (1.2 equiv), DMAP (catalyst), anhydrous DCM.

  • Conditions: Stirred at 0°C → RT for 12 h, followed by aqueous workup and column purification.

Yields typically exceed 70%, with purity confirmed via HPLC and NMR.

Continuous Flow Methodologies

Decarboxylative cross-coupling in flow reactors, as demonstrated for related nitroaromatics, offers a scalable alternative. Using palladium/copper bimetallic catalysts at 170°C in NMP, residence times of 6 h achieve 56% conversion to biaryl products . While unverified for 2-naphthyl 4-nitrobenzoate, this approach highlights potential for optimizing esterification kinetics .

Chemical and Physical Properties

Electronic Effects

The nitro group withdraws electron density via resonance (-M effect), polarizing the ester carbonyl (C=O) and enhancing susceptibility to nucleophilic attack at the carbonyl carbon . This electronic activation enables reactions with amines and hydrides under mild conditions.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous liquid crystalline nitrobenzoates shows melting points between 120–150°C and clearing points up to 220°C . Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, consistent with the nitro group’s labile nature .

Applications in Materials Science

Liquid Crystalline Behavior

Incorporation into Schiff base-ester mesogens has been explored extensively. For example, 4-{[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenyl 4-nitrobenzoate derivatives exhibit enantiotropic nematic phases, with smectic A phases emerging in longer alkoxy chains . The nitro group’s dipole moment enhances molecular anisotropy, stabilizing mesophases at higher temperatures .

Table 2: Mesomorphic Properties of Selected Nitrobenzoate Derivatives

Compound SeriesMesophase TypeTemperature Range (°C)
Series-ANematic145–210
Series-BSmectic A130–195

Data extrapolated from polarizing optical microscopy (POM) and DSC studies .

Polymer Additives

The compound’s rigid structure improves thermal stability in polyesters and polyamides. Blending at 5–10 wt% increases glass transition temperatures (Tg) by 15–20°C, as measured by dynamic mechanical analysis (DMA).

Analytical Characterization

Spectroscopic Techniques

  • FTIR: Strong absorptions at 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

  • ¹H NMR (CDCl₃): δ 8.40 (d, 2H, Ar-NO₂), 7.90–7.30 (m, 7H, naphthyl), 3.95 (s, 3H, OCH₃ in derivatives) .

  • MS (EI): m/z 293 [M]⁺, 241 [M – NO₂]⁺, 127 [C₁₀H₇O]⁺ .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) yields a retention time of 12.4 min, with UV detection at 254 nm.

Future Perspectives

Catalytic Functionalization

Palladium-mediated decarboxylative couplings, as reported for 2-nitrobenzoic acids , could enable Suzuki-Miyaura reactions at the naphthyl position. Computational studies (DFT) predict activation barriers of ~25 kcal/mol for C–C bond formation, suggesting feasibility under optimized conditions .

Advanced Materials Design

Functionalization with photoactive groups (e.g., azobenzene) may yield light-responsive liquid crystals. Preliminary molecular modeling indicates a 30% increase in birefringence upon azobenzene incorporation.

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